

A Comparative Study of Triethylborane and Triethylaluminum as Igniters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

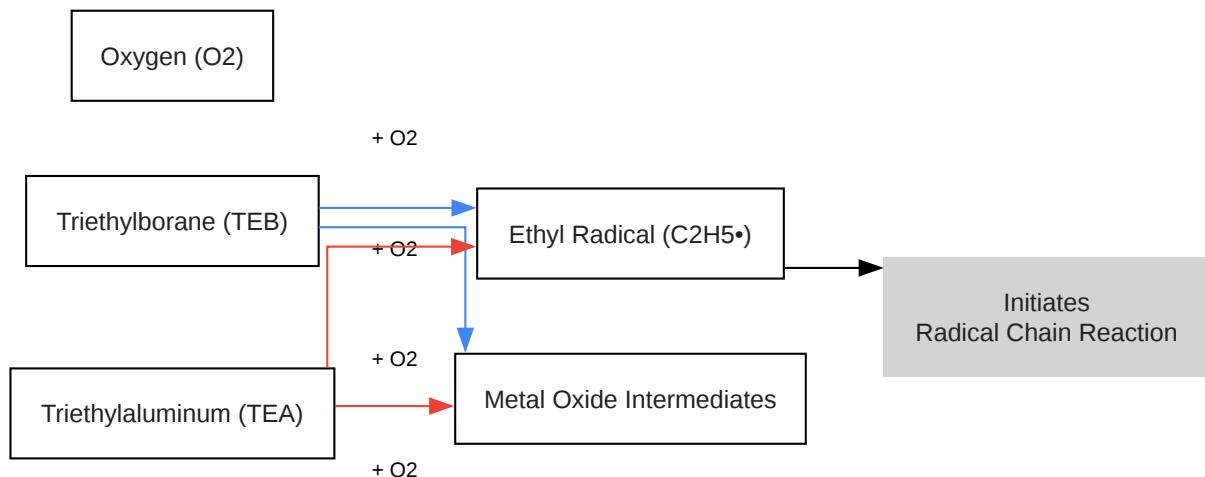
Compound Name: *Triethylborane*

Cat. No.: *B153662*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance and properties of **triethylborane** (TEB) and triethylaluminum (TEA) as igniters. Both organometallic compounds are highly pyrophoric and have been utilized extensively in aerospace and industrial applications for their ability to spontaneously ignite upon contact with air. This document summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and presents visualizations of the underlying chemical processes and experimental workflows.


Performance and Physical Properties

A summary of the key physical and performance characteristics of **triethylborane** and triethylaluminum is presented in the table below. This data is essential for understanding their behavior and for selecting the appropriate igniter for a specific application.

Property	Triethylborane (TEB)	Triethylaluminum (TEA)
Chemical Formula	$B(C_2H_5)_3$	$Al(C_2H_5)_3$
Molar Mass	98.00 g/mol	114.16 g/mol
Appearance	Colorless liquid	Colorless liquid
Density	0.677 g/cm ³ at 25°C [1]	0.832 g/cm ³ at 25°C [1]
Boiling Point	95 °C [1] [2]	190 °C [1] [2]
Melting Point	-92.5 °C	-52.5 °C
Autoignition Temperature	-20 °C [3]	Spontaneously ignites in air
Heat of Combustion (ΔH_c)	-4975.6 ± 15.1 kJ/mol	-5105.70 ± 2.90 kJ/mol
Ignition Delay	Data for pure TEB is not readily available in the cited sources. For TEA-TEB mixtures, ignition delay is on the order of 20-30 ms and decreases with increasing injection pressure. [4]	Data for pure TEA is not readily available in the cited sources. For TEA-TEB mixtures, the activation energy for the rate-limiting reaction is approximately 2 kcal/mol. [4]
Specific Impulse (I _{sp})	Specific impulse data for triethylborane is not readily available in the cited sources.	The vacuum specific impulse of neat TEA with various oxidizers has been studied, for example with N ₂ O the I _{sp} is comparable to that of nitric acid with the same. [5] [6]

Ignition Mechanism

The pyrophoric nature of both **triethylborane** and triethylaluminum stems from their rapid reaction with atmospheric oxygen. This initial step involves the formation of an ethyl radical ($C_2H_5\bullet$), which then initiates a radical chain reaction, leading to rapid combustion.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Initial reaction of TEB and TEA with oxygen.

Experimental Protocols

Accurate and safe evaluation of pyrophoric igniters like TEB and TEA requires stringent experimental procedures. The following sections detail the methodologies for determining key performance parameters.

Safety and Handling Precautions

Due to their pyrophoric and water-reactive nature, all handling of **triethylborane** and triethylaluminum must be conducted in an inert atmosphere, such as a glove box or under a continuous flow of dry nitrogen or argon.[7][8][9]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][8]
- Skin Protection: A flame-resistant lab coat (e.g., Nomex) must be worn over natural fiber clothing.[8] Neoprene or other chemical-resistant gloves should be worn over nitrile gloves. [7]

- Footwear: Closed-toe shoes are required.[8]

Emergency Preparedness:

- An appropriate fire extinguisher (e.g., dry powder, such as Met-L-X or Lith-X) must be readily accessible. Do not use water, carbon dioxide, or halogenated extinguishers.
- A safety shower and eyewash station must be immediately available.[8]
- Work should never be performed alone when handling pyrophoric materials.[10]

Determination of Heat of Combustion

The heat of combustion is determined using a bomb calorimeter.

Apparatus:

- Oxygen bomb calorimeter
- Crucible (quartz or other inert material)
- Ignition wire
- Oxygen source (high purity)
- Balance (accurate to 0.1 mg)

Procedure:

- Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh a small amount (typically < 1g) of the pyrophoric liquid into the crucible.[11] For volatile liquids, encapsulation in a gelatin capsule or absorption onto a known mass of combustible material (like filter paper) may be necessary to prevent evaporation.[12]
- Bomb Assembly: Place the crucible in the bomb. Attach the ignition wire to the electrodes, ensuring it is in close proximity to, but not touching, the sample.[13]
- Pressurization: Seal the bomb and purge it with oxygen to remove all air. Pressurize the bomb with a known excess of pure oxygen (typically to 20-30 atm).[13]

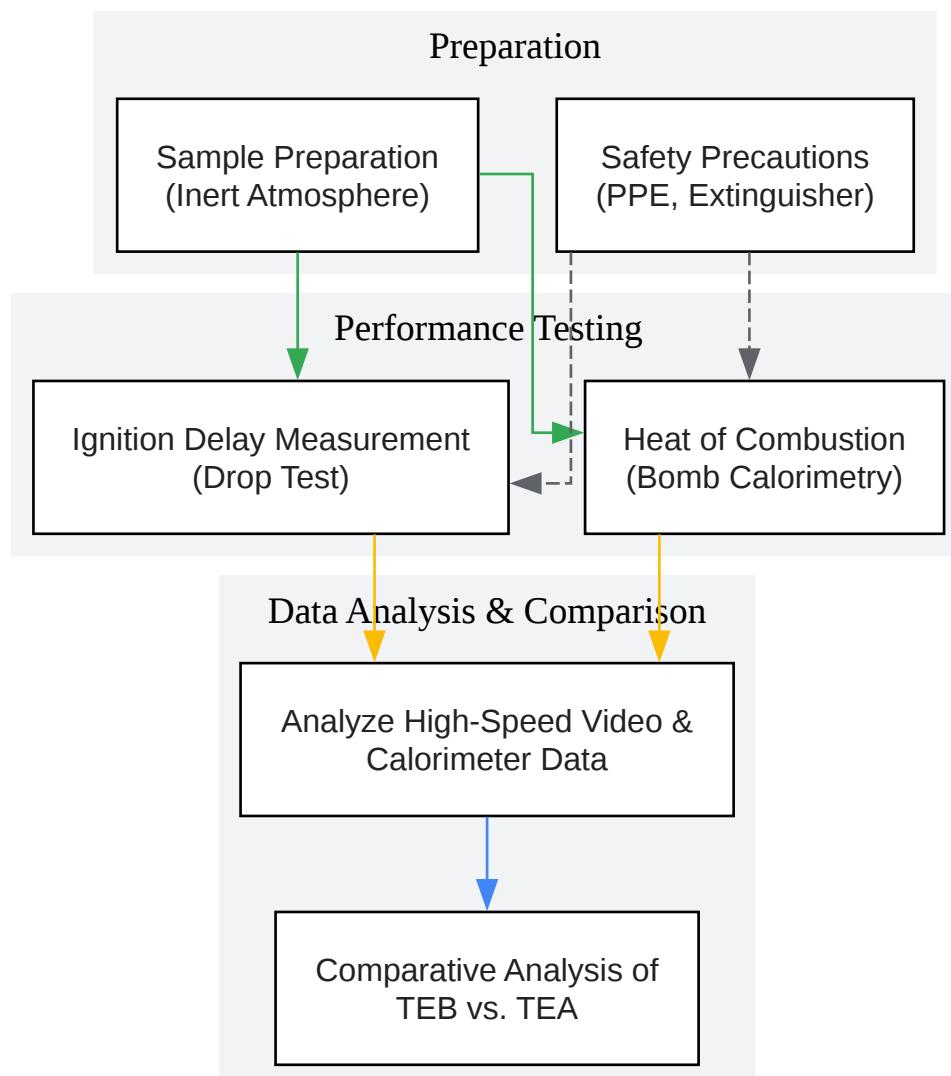
- Calorimetry: Submerge the sealed bomb in a known volume of water in the calorimeter. Allow the system to reach thermal equilibrium.
- Ignition: Ignite the sample by passing a current through the ignition wire.
- Data Acquisition: Record the temperature of the water at regular intervals until a maximum temperature is reached and the system begins to cool.
- Calculation: The heat of combustion is calculated from the temperature rise of the water, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and the mass of the sample.[14]

Determination of Ignition Delay

Ignition delay is a critical parameter for hypergolic igniters and can be measured using a drop test apparatus.[15]

Apparatus:

- Drop test apparatus with a mechanism for releasing a single drop of one reactant into a controlled amount of the other.
- High-speed camera (typically >1000 frames per second).[15]
- Light source for illumination.
- Data acquisition system to synchronize the camera with the drop release.


Procedure:

- Setup: Place a known volume of one reactant (e.g., the oxidizer, or in this case, a controlled atmosphere of air/oxygen) in the test chamber. Position the high-speed camera to have a clear view of the impact point.
- Drop Release: Release a single drop of the pyrophoric liquid (TEB or TEA) from a specified height into the test chamber.

- Recording: The high-speed camera records the entire event, from the moment the drop is released until ignition and subsequent combustion.
- Analysis: The ignition delay is determined by analyzing the video frames. It is defined as the time interval between the first contact of the drop with the oxidizer/air and the first appearance of a flame.[16]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of TEB and TEA as igniters.

[Click to download full resolution via product page](#)

Workflow for igniter performance evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Kinetic Model and Experiment for Self-Ignition of Triethylaluminum and Triethylborane Droplets in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethylborane - Wikipedia [en.wikipedia.org]
- 4. Kinetic Model and Experiment for Self-Ignition of Triethylaluminum and Triethylborane Droplets in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. cmu.edu [cmu.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. youtube.com [youtube.com]
- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 15. combustion-engines.eu [combustion-engines.eu]
- 16. me.psu.edu [me.psu.edu]
- To cite this document: BenchChem. [A Comparative Study of Triethylborane and Triethylaluminum as Igniters]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153662#comparative-study-of-triethylborane-and-triethylaluminum-as-igniters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com